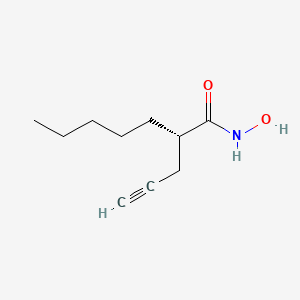
Heptanamide, N-hydroxy-2-(2-propynyl)-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanamide, N-hydroxy-2-(2-propynyl)-, (2S)- is a chemical compound with the molecular formula C10H17NO2. It contains 17 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms
Vorbereitungsmethoden
The synthesis of Heptanamide, N-hydroxy-2-(2-propynyl)-, (2S)- involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under specific conditions to form the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Heptanamide, N-hydroxy-2-(2-propynyl)-, (2S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Heptanamide, N-hydroxy-2-(2-propynyl)-, (2S)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be studied for its potential biological activities. In medicine, it could be explored for its therapeutic potential. In industry, it may be used in the synthesis of other compounds or materials .
Wirkmechanismus
The mechanism of action of Heptanamide, N-hydroxy-2-(2-propynyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Heptanamide, N-hydroxy-2-(2-propynyl)-, (2S)- can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other heptanamides and N-hydroxy derivatives. The unique structural features and properties of Heptanamide, N-hydroxy-2-(2-propynyl)-, (2S)- make it distinct from these similar compounds.
Eigenschaften
CAS-Nummer |
853211-12-8 |
|---|---|
Molekularformel |
C10H17NO2 |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
(2S)-N-hydroxy-2-prop-2-ynylheptanamide |
InChI |
InChI=1S/C10H17NO2/c1-3-5-6-8-9(7-4-2)10(12)11-13/h2,9,13H,3,5-8H2,1H3,(H,11,12)/t9-/m1/s1 |
InChI-Schlüssel |
WRJUDTFSLRNPOO-SECBINFHSA-N |
Isomerische SMILES |
CCCCC[C@@H](CC#C)C(=O)NO |
Kanonische SMILES |
CCCCCC(CC#C)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


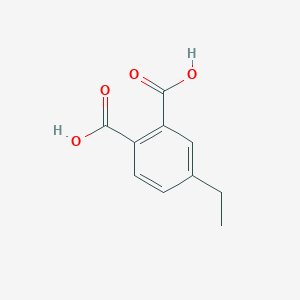
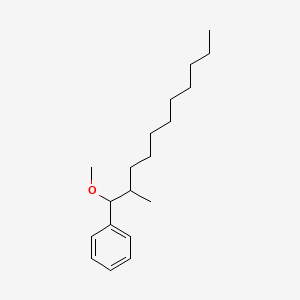
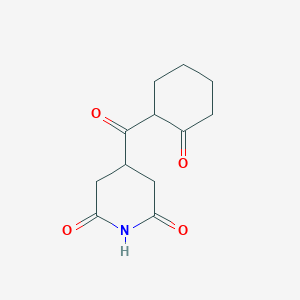
![3-{[5-(4-Methylpiperazin-1-YL)pentyl]oxy}benzaldehyde](/img/structure/B14200502.png)
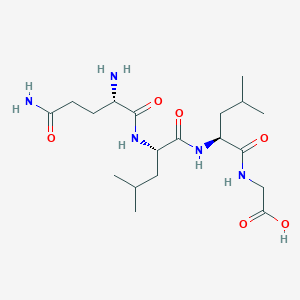
![Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate](/img/structure/B14200521.png)

![N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14200542.png)
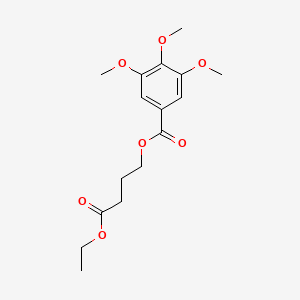
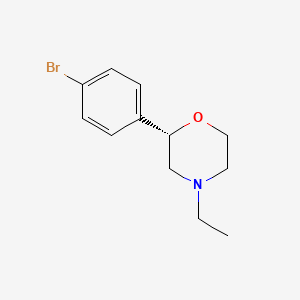
![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
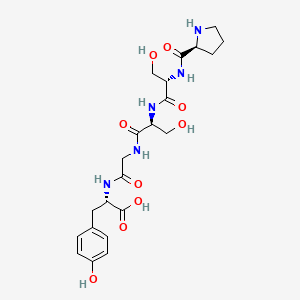
![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
